Lipophilicity Comparison: N1-Ethyl vs. N1-Methyl
The computed partition coefficient (XLogP3-AA) for 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid is 0.6, compared with 0.3 for the direct N1-methyl analog 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1354705-93-3), representing a 2-fold increase in predicted lipophilicity [1][2]. Both compounds share identical hydrogen-bond donor (1), acceptor (3), and topological polar surface area (55.1 Ų) values, isolating the lipophilicity difference to the N1-alkyl chain length. Lipophilicity is a primary determinant of passive membrane permeability, and a ΔXLogP3 of +0.3 units can correspond to a measurable increase in predicted Caco-2 permeability within fragment-like chemical space [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 (PubChem, release 2024.11.20) |
| Comparator Or Baseline | 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid; XLogP3-AA = 0.3 (PubChem, release 2025.04.14) |
| Quantified Difference | ΔXLogP3 = +0.3 (2-fold increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); consistent across both compound records |
Why This Matters
Procurement of the N1-ethyl homolog over the N1-methyl analog is warranted when a project requires a specific lipophilicity window for membrane permeability optimization; the 2-fold XLogP3 difference is a quantifiable parameter guiding fragment prioritization.
- [1] PubChem CID 66509498, 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid, XLogP3-AA 0.6. View Source
- [2] PubChem CID 66509424, 4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic acid, XLogP3-AA 0.3. View Source
- [3] Waring, M.J. Expert Opin. Drug Discov. 2010, 5, 235–248. Lipophilicity in drug discovery: logD and logP as key parameters. View Source
